molecular formula C12H7N3O3S B2555917 N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide CAS No. 477497-37-3

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2555917
CAS No.: 477497-37-3
M. Wt: 273.27
InChI Key: QWFBHEKFZVJDMU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and versatility in various chemical reactions. The presence of both a cyano group and a nitro group in the structure of this compound makes it an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-cyanobenzylamine with 5-nitrothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, base catalysts.

    Cyclization: Acid or base catalysts, elevated temperatures.

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Similar structure with a thiazole ring instead of a thiophene ring.

    N-(2-cyanophenyl)chloromethanimidoyl chloride: Contains a chloromethanimidoyl group instead of a nitro group.

    2-(2-nitrophenyl)-1H-imidazole: Contains an imidazole ring instead of a thiophene ring.

Uniqueness

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a cyano group and a nitro group on a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFBHEKFZVJDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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